1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide
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Overview
Description
1-Benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C21H25N3O and a molecular weight of 335.45 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a methylphenylmethylidene moiety.
Preparation Methods
The synthesis of 1-benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide typically involves the reaction of piperidine-4-carbohydrazide with benzyl chloride and 4-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methylphenylmethylidene groups are replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes. It is studied for its potential use in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-Benzyl-N’-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring. It may exhibit different chemical and biological properties due to the presence of the chlorine atom.
1-Benzyl-N’-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide: This compound contains a fluorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets.
1-Benzyl-N’-[(1E)-(4-nitrophenyl)methylidene]piperidine-4-carbohydrazide: The presence of a nitro group on the phenyl ring can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 1-benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-[(E)-(4-methylphenyl)methylideneamino]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-17-7-9-18(10-8-17)15-22-23-21(25)20-11-13-24(14-12-20)16-19-5-3-2-4-6-19/h2-10,15,20H,11-14,16H2,1H3,(H,23,25)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPAYSRVKIIIBO-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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